Benzo(a)pyrene-3,6-quinone

Overview

Description

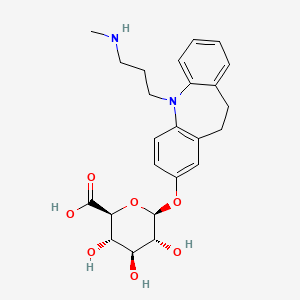

Benzo(a)pyrene-3,6-quinone, also known as Benzo(alpha)-pyrene-3,6-quinone, is a compound with the molecular formula C16H6O2 . It is a derivative of Benzo[a]pyrene (BaP), a well-known carcinogenic polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic matter .

Synthesis Analysis

The synthesis of Benzo(a)pyrene-3,6-quinone involves several steps. The principal phenol and quinone isomers of Benzo[a]pyrene (BP) are formed as metabolites of BP in human bronchoalveolar cells . The syntheses of the BP phenols involve Pd-catalyzed Suzuki-Miyaura cross-coupling of a naphthalene boronate ester with a substituted aryl bromide or triflate ester . The BP quinones were synthesized from the corresponding BP phenols by direct oxidation with the hypervalent iodine reagents IBX or TBI .Molecular Structure Analysis

The molecular structure of Benzo(a)pyrene-3,6-quinone is characterized by a pentacyclic arrangement of benzene rings . The IUPAC name for this compound is pentacyclo [6.6.2.0 2,7 .0 4,16 .0 11,15 ]hexadeca-1,4 (16),5,7,9,11 (15),13-heptaene-3,12-dione .Chemical Reactions Analysis

The formation of Benzo(a)pyrene-3,6-quinol glucuronides in liver microsomes appears to occur by a sequence of three reactions: BP-3,6-quinone to BP-3,6 hydroquinone to BP-3,6-quinol monoglucuronide to BP-3,6-quinol diglucuronide .Physical And Chemical Properties Analysis

Benzo(a)pyrene-3,6-quinone has a molecular weight of 230.22 g/mol . It has a topological polar surface area of 34.1 Ų and a complexity of 491 . It has no hydrogen bond donors but has two hydrogen bond acceptors .Scientific Research Applications

Oxidative Stress Reduction

Benzo[a]pyrene-3,6-dione is involved in the reduction of Benzo[a]pyrene-induced oxidative stress . It can generate reactive oxygen species (ROS) by redox-cycling . Certain substances like vitamin E, curcumin, quercetin, catechin, cyanidin, kuromanin, berberine, resveratrol, baicalein, myricetin, catechin hydrate, hesperetin, rhaponticin, as well as taurine, atorvastatin, diallyl sulfide, and those contained in green and white tea, lower the oxidative stress induced by Benzo[a]pyrene .

Environmental Monitoring

Benzo[a]pyrene is considered to be an indicator for the determination of a group of polycyclic aromatic hydrocarbons (PAHs), therefore, it is an important tool employed in the monitoring of the environment, including the evaluation of air quality .

Atmospheric Chemistry

The photoproducts of oxy-PAH, using benzo[a]pyene-1,6-dione as a model system, help develop a better understanding of the mechanism involved in this process and help to determine additional roles of oxy-PAH in atmospheric chemistry .

Endometrial Receptivity and Embryo Implantation

Research has shown that Benzo[a]pyrene reduces the number of the implantation site, affecting endometrial receptivity and embryo implantation .

Synthesis of Substituted Pyrenes

Benzo[a]pyrene-3,6-dione is used in the synthesis of substituted pyrenes, which are valuable components for materials, supramolecular and biological chemistry, due to their photophysical/electronic properties and extended rigid structure .

Safety And Hazards

Benzo(a)pyrene-3,6-quinone is derived from Benzo[a]pyrene (BaP), which is a known human carcinogen . BaP is present in automobile exhaust, tobacco smoke, and some foods, and exposure to it is common . It shows mutagenic and carcinogenic effects, and one of its important mechanisms of action is its free radical activity, which induces oxidative stress in cells .

Future Directions

Research on Benzo(a)pyrene-3,6-quinone is ongoing, with a focus on understanding its toxicological effects and the mechanisms underlying these effects . There is also interest in studying the protective activities of selected chemicals against BaP activity . The formation of BPQ from BaP through trans-7,8-dihydroxy-7,8-dihydroB[a]P by the mediation of aldo-keto reductases and its role in the genotoxicity and carcinogenesis of BaP are currently under extensive investigation .

properties

IUPAC Name |

benzo[a]pyrene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10O2/c21-17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22)16-9-8-15(17)18(11)19(13)16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRYNZSMCVOJHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C=CC5=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952918 | |

| Record name | Benzo[pqr]tetraphene-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo(a)pyrene-3,6-quinone | |

CAS RN |

3067-14-9, 64133-78-4 | |

| Record name | Benzo[a]pyrene-3,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3067-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrene-3,6-quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene-3,6-dione, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[pqr]tetraphene-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZO(A)PYRENE-3,6-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT61YDG18C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does benzo(a)pyrene-3,6-quinone exert its toxic effects?

A1: BPQ readily undergoes redox cycling, interconverting between its quinone and hydroquinone forms. This process generates reactive oxygen species (ROS), including hydrogen peroxide, superoxide radicals, and potentially hydroxyl radicals. [, ] These ROS can cause oxidative stress, leading to DNA damage, such as strand breaks, and ultimately contribute to cellular toxicity. [, ]

Q2: Does benzo(a)pyrene-3,6-quinone directly interact with DNA?

A2: While BPQ itself may not directly bind to DNA, its redox cycling generates reactive oxygen species that can directly damage DNA. [] Additionally, some studies suggest that further metabolism of BPQ may lead to the formation of reactive intermediates that can covalently bind to DNA. []

Q3: What are the cellular consequences of benzo(a)pyrene-3,6-quinone exposure?

A3: BPQ exposure has been linked to various detrimental effects in cells, including:

- Inhibition of DNA and RNA synthesis: This can disrupt essential cellular processes, ultimately leading to growth arrest and cell death. [, ]

- Induction of apoptosis: BPQ exposure can trigger programmed cell death pathways. []

- Chromosomal aberrations: Studies have shown that BPQ can induce structural and numerical chromosomal aberrations, including triradials, dicentrics, and ring chromosomes. []

Q4: How does oxygen availability affect the toxicity of benzo(a)pyrene-3,6-quinone?

A4: The toxicity of BPQ is highly dependent on the presence of oxygen. Under anaerobic conditions, its cytotoxic effects are significantly reduced, highlighting the crucial role of oxygen in its redox cycling and ROS generation. [, ]

Q5: How is benzo(a)pyrene-3,6-quinone metabolized in the body?

A5: BPQ can be metabolized through several pathways, including:

- Reduction to benzo(a)pyrene-3,6-diol: This reaction can be catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase (NQO1), also known as DT-diaphorase. [, , ]

- Conjugation reactions: BPQ can be conjugated with glucuronic acid or sulfate, leading to the formation of more water-soluble and excretable metabolites. [, , ]

- Further oxidation: Studies suggest that BPQ can undergo further oxidation, potentially leading to the formation of more reactive and toxic metabolites. []

Q6: What is the role of NQO1 in benzo(a)pyrene-3,6-quinone detoxification?

A6: NQO1 catalyzes the two-electron reduction of BPQ to its corresponding hydroquinone, which is considered a detoxification pathway. [, ] This contrasts with the one-electron reduction catalyzed by enzymes like NADPH:cytochrome P450 reductase, which generates semiquinone radicals and contributes to ROS production. []

Q7: Can glucuronidation modulate the toxicity of benzo(a)pyrene-3,6-quinone?

A7: Yes, glucuronidation of BPQ and its reduced form, benzo(a)pyrene-3,6-diol, can significantly reduce its toxicity. [, ] This conjugation process increases water solubility, facilitates excretion, and limits its participation in redox cycling.

Q8: How does the structure of benzo(a)pyrene-3,6-quinone relate to its activity?

A8: The presence of the quinone moiety in BPQ is crucial for its ability to undergo redox cycling and generate ROS. [] Studies comparing different PAH quinones suggest that the position of the quinone group within the polycyclic aromatic structure can influence its activity. []

Q9: Do structural modifications of benzo(a)pyrene-3,6-quinone alter its toxicity?

A9: While specific research on modifying BPQ's structure is limited, studies on similar PAH quinones suggest that structural changes can significantly impact their redox properties, and consequently, their toxicity. [] For example, the position of the quinone group within the aromatic ring system has been shown to influence the compound's ability to induce specific types of chromosomal aberrations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)

![Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate](/img/structure/B602258.png)